molecular formula C16H19NO3S B15006919 3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid

3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid

Cat. No.: B15006919
M. Wt: 305.4 g/mol
InChI Key: ZXROLNXCQXEODS-UHFFFAOYSA-N
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Description

3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with ethyl, methoxy, and methyl groups, along with a sulfanylpropanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: The ethyl, methoxy, and methyl groups are introduced through various substitution reactions. For instance, the methoxy group can be introduced via methylation using dimethyl sulfate.

    Thioether Formation: The sulfanyl group is introduced by reacting the quinoline derivative with a thiol compound under basic conditions.

    Propanoic Acid Addition: The final step involves the addition of the propanoic acid moiety, which can be achieved through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness

3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfanylpropanoic acid moiety differentiates it from other quinoline derivatives, potentially enhancing its solubility and bioavailability.

Properties

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

3-(3-ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanylpropanoic acid

InChI

InChI=1S/C16H19NO3S/c1-4-12-10(2)17-14-6-5-11(20-3)9-13(14)16(12)21-8-7-15(18)19/h5-6,9H,4,7-8H2,1-3H3,(H,18,19)

InChI Key

ZXROLNXCQXEODS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1SCCC(=O)O)OC)C

Origin of Product

United States

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